Product packaging for D-Glucosamine-1,2-13C2 Hydrochloride(Cat. No.:)

D-Glucosamine-1,2-13C2 Hydrochloride

Cat. No.: B1157523
M. Wt: 217.62
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Role of Glucosamine (B1671600) in Biological Systems

Glucosamine is an amino sugar that serves as a fundamental building block for the synthesis of various essential macromolecules. nih.govmedchemexpress.com It is naturally produced in the body and plays a crucial role in the biosynthesis of:

Glycosaminoglycans (GAGs): These are long, unbranched polysaccharides that are major components of the extracellular matrix, connective tissues, cartilage, and synovial fluid. nih.govmasonaco.org

Proteoglycans: These are large molecules consisting of a core protein with one or more covalently attached GAG chains. They are vital for the structure and function of cartilage. nih.govnih.gov

Glycolipids and Glycoproteins: These are lipids and proteins with attached carbohydrate chains that are involved in cell signaling, recognition, and adhesion. nih.govmedchemexpress.com

The primary metabolic route for glucosamine is the Hexosamine Biosynthesis Pathway (HBP) . nih.govnih.gov In this pathway, glucosamine can be phosphorylated to glucosamine-6-phosphate, which then enters the pathway to be converted into UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov UDP-GlcNAc is the activated form of glucosamine used for the synthesis of GAGs, proteoglycans, and for the O-GlcNAcylation of proteins, a key post-translational modification. nih.gov

Rationale for Utilizing D-Glucosamine-1,2-13C2 Hydrochloride in Advanced Research Methodologies

The use of this compound provides researchers with a precise tool to investigate the dynamics of the hexosamine biosynthesis pathway and related metabolic processes. The rationale for its use is multifaceted:

Direct Tracing: By introducing a known amount of the ¹³C-labeled glucosamine, scientists can directly trace its uptake by cells and its incorporation into various downstream metabolites. medchemexpress.comnih.gov

Quantification of Metabolic Flux: Advanced analytical techniques can distinguish between the naturally abundant ¹²C and the heavy ¹³C isotope. This allows for the precise quantification of the flux through the HBP, revealing how different conditions or stimuli affect this pathway. nih.govnih.gov

Specificity: The labeling at the 1 and 2 carbon positions provides specific markers for tracking the core glucosamine structure through enzymatic reactions.

Non-Invasive and Safe: As a stable isotope tracer, it is non-radioactive and can be used in a variety of experimental models, from cell cultures to in vivo studies, without the safety concerns associated with radioactive tracers. rsc.org

Research using ¹³C-labeled glucosamine has been crucial in understanding how the HBP is regulated and its role in various physiological and pathological states. For instance, studies have utilized ¹³C-labeled glucosamine to measure HBP flux in the heart and to investigate glucosamine metabolism in the brain through ¹³C NMR spectroscopy. researchgate.netnih.gov

Detailed Research Findings

The application of ¹³C-labeled glucosamine, including this compound, has yielded significant insights in metabolic research.

One key area of investigation is the Hexosamine Biosynthesis Pathway (HBP) . A study on ex vivo mouse hearts used [U-¹³C₆]glucosamine to validate a liquid chromatography-mass spectrometry (LC-MS) method for assessing HBP flux. The researchers were able to measure the incorporation of the ¹³C label into UDP-GlcNAc, the end product of the pathway. Their findings demonstrated that providing an external source of labeled glucosamine proportionally altered the HBP flux, confirming that changes in UDP-GlcNAc labeling directly reflect the rate of its synthesis. nih.gov

In another study, the metabolism of glucosamine in the brain was investigated using [UL-¹³C]-GlcN·HCl. Through ¹³C NMR spectroscopy of brain extracts, researchers were able to observe the uptake of labeled glucosamine and its conversion into other metabolites, such as lactic acid, glutamic acid, and succinic acid. This provided direct evidence of glucosamine metabolism within the brain. researchgate.net

The table below summarizes findings from a hypothetical study using this compound to investigate its metabolism in cultured chondrocytes, the cells responsible for cartilage formation.

AnalyteIsotopic Enrichment (MPE) at 6 hoursIsotopic Enrichment (MPE) at 24 hours
D-Glucosamine-1,2-13C295%70%
UDP-N-acetylglucosamine-1,2-13C215%45%
Hyaluronic Acid (from labeled precursors)5%20%
Labeled Lactate (B86563)2%8%
*MPE: Molar Percent Enrichment, indicating the percentage of the metabolite pool that is labeled with ¹³C.

This data illustrates the time-dependent conversion of this compound into key downstream products within the chondrocytes.

Interactive Data Tables

The following interactive table allows for the exploration of typical data obtained from a stable isotope tracing experiment using this compound in a cellular model.

MetaboliteMolar Percent Enrichment (24h)Fold Change vs. Control

Properties

Molecular Formula

C₄¹³C₂H₁₄ClNO₅

Molecular Weight

217.62

Synonyms

2-Amino-2-deoxy-D-glucose-1,2-13C2 Hydrochloride

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of D Glucosamine 1,2 13c2 Hydrochloride

Principles of Carbon-13 Isotopic Labeling for Carbohydrate Tracers

Carbon-13 (¹³C) isotopic labeling is a powerful, non-radioactive technique used to trace the metabolic fate of compounds within biological systems. Unlike its radioactive counterpart, ¹⁴C, the stable isotope ¹³C does not decay, making it a safer alternative for in vivo studies. The fundamental principle of ¹³C labeling lies in the replacement of the naturally abundant ¹²C atoms (approximately 98.9%) with the heavier ¹³C isotope (naturally ~1.1%) at specific or all carbon positions within a molecule. frontiersin.org

Once introduced into a biological system, the ¹³C-labeled molecule participates in metabolic reactions just like its unlabeled counterpart. Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can then be employed to detect and quantify the ¹³C enrichment in various metabolites. researchgate.net This allows researchers to elucidate metabolic pathways, determine metabolic fluxes (the rate of turnover of metabolites), and understand how these processes are altered in various physiological and pathological states. frontiersin.orgresearchgate.netnih.govnih.gov The choice of which carbon positions to label is crucial and depends on the specific metabolic pathway under investigation. For instance, labeling specific positions can provide more precise information about the activity of certain enzymes or pathways compared to uniform labeling. nih.govnih.gov

Synthetic Pathways for D-Glucosamine-1,2-¹³C₂ Hydrochloride

The synthesis of D-Glucosamine-1,2-¹³C₂ Hydrochloride is a multi-step process that requires precise control to ensure the correct placement of the ¹³C labels and high chemical and isotopic purity. Both chemical and chemoenzymatic strategies can be employed.

Precursor Selection and Chemical Reaction Optimization

The synthesis of this specifically labeled glucosamine (B1671600) derivative typically starts with a simpler, commercially available ¹³C-labeled precursor. For the introduction of ¹³C at the C1 and C2 positions, a common strategy involves starting with a precursor already containing one or both of these labels, or introducing them through specific chemical reactions.

One potential synthetic route could involve the use of a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), to introduce the C1 label, followed by a series of reactions to build the rest of the sugar backbone. The introduction of the second ¹³C at the C2 position would require a subsequent, highly specific reaction. The optimization of these reactions is critical to maximize the yield and ensure the regioselectivity of the labeling. This includes careful control of reaction conditions such as temperature, pressure, and the choice of catalysts and protecting groups to prevent unwanted side reactions.

Chemoenzymatic synthesis presents a promising alternative, offering high stereo- and regioselectivity. nih.govresearchgate.netnih.gov This approach utilizes enzymes to catalyze specific steps in the synthetic pathway. For instance, an aldolase (B8822740) could be used to condense a ¹³C-labeled two-carbon unit with a four-carbon sugar precursor to form the six-carbon backbone of glucosamine with the desired labeling pattern.

Regioselective ¹³C Enrichment at C1 and C2 Positions

Achieving regioselective enrichment at the C1 and C2 positions is the most challenging aspect of the synthesis. In a purely chemical synthesis, this is accomplished through a carefully designed sequence of protection and deprotection steps. researchgate.net For example, starting with a suitable carbohydrate precursor, all hydroxyl groups except the one at the desired position for modification are protected. The ¹³C label is then introduced, followed by deprotection and subsequent protection of other positions to allow for the introduction of the second label. One-pot protection strategies using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been developed to streamline this process for various monosaccharides. researchgate.net

Enzymatic approaches inherently offer high regioselectivity. For example, specific enzymes in the glucosamine biosynthetic pathway could be harnessed. A potential pathway could involve the enzymatic conversion of a ¹³C-labeled fructose-6-phosphate (B1210287) and an ammonium (B1175870) salt to glucosamine-6-phosphate, catalyzed by glucosamine-6-phosphate deaminase. The starting fructose-6-phosphate would need to be synthesized with ¹³C labels at the C1 and C2 positions.

Purity Assessment and Isotopic Fidelity Verification

Ensuring the chemical purity and isotopic fidelity of the final product is paramount for its use as a tracer. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing chemical purity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for verifying the isotopic labeling. nih.govnih.gov

NMR Spectroscopy: ¹³C-NMR provides direct evidence of the position and enrichment of the ¹³C labels. The chemical shifts of the carbon atoms in D-glucosamine hydrochloride are well-characterized. For the ¹,²-¹³C₂ labeled compound, the signals corresponding to C1 and C2 will show a significant increase in intensity and will also exhibit ¹³C-¹³C coupling, which is absent in singly labeled or natural abundance spectra. ¹H-NMR can also be used, as the protons attached to the ¹³C-labeled carbons will show characteristic splitting patterns due to ¹H-¹³C coupling. nih.govnih.gov

Mass Spectrometry: MS determines the mass-to-charge ratio of the molecule and its fragments, confirming the incorporation of the heavy isotopes. For D-Glucosamine-1,2-¹³C₂ Hydrochloride, the molecular ion peak will be shifted by +2 mass units compared to the unlabeled compound. Tandem MS (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can further confirm the location of the labels.

Interactive Data Table: Analytical Techniques for Purity and Fidelity Assessment
TechniquePurposeKey Information Obtained
HPLC Chemical PurityPercentage of the desired compound in the sample.
¹³C-NMR Isotopic Position & Enrichment- Chemical shifts confirming the carbon skeleton.- Enhanced signals for C1 and C2.- Presence of ¹³C-¹³C coupling between C1 and C2.
¹H-NMR Isotopic Position¹H-¹³C coupling for protons attached to C1 and C2.
Mass Spectrometry (MS) Isotopic EnrichmentMolecular ion peak shifted by +2 m/z.
Tandem MS (MS/MS) Isotopic PositionFragmentation pattern consistent with labeling at C1 and C2.

Comparative Analysis of D-Glucosamine-1,2-¹³C₂ Hydrochloride with Other Isotopic Glucosamine Analogs

The choice of an isotopic tracer depends on the specific biological question being addressed. D-Glucosamine-1,2-¹³C₂ Hydrochloride offers distinct advantages and disadvantages compared to other labeled glucosamine analogs.

vs. Singly Labeled Glucosamine ([1-¹³C]-, [6-¹³C]-, etc.): Singly labeled analogs are useful for tracing the fate of a specific carbon atom. For instance, [1-¹³C]glucosamine can be used to track the entry of the sugar into metabolic pathways. However, D-Glucosamine-1,2-¹³C₂ provides information on the integrity of the C1-C2 bond during metabolic transformations. This can be particularly useful in studying reactions where this bond might be cleaved.

vs. ¹⁵N-Glucosamine: Labeling with ¹⁵N at the amino group provides a way to trace the nitrogen metabolism associated with glucosamine. This is a complementary approach to ¹³C labeling. For studies investigating both the carbon and nitrogen fate of glucosamine, doubly labeled [1,2-¹³C₂, ¹⁵N]glucosamine could be used, providing an even more detailed picture of its metabolic journey.

Interactive Data Table: Comparison of Isotopic Glucosamine Analogs
Isotopic AnalogLabeling Position(s)Primary ApplicationAdvantagesDisadvantages
D-Glucosamine-1,2-¹³C₂ C1 and C2Tracing the initial steps of glucosamine metabolism; assessing the integrity of the C1-C2 bond.Provides more specific information than uniform labeling; allows for analysis of C1-C2 bond cleavage.Synthesis can be more complex than for singly labeled analogs.
[U-¹³C₆]Glucosamine All 6 carbonsGeneral tracer for the entire glucosamine backbone.Provides an overall picture of incorporation.Can be less informative for specific pathways; complex mass spectra.
[1-¹³C]Glucosamine C1Tracing the entry of glucosamine into metabolic pathways.Simpler synthesis and analysis than multiply labeled analogs.Provides information about only one carbon position.
[6-¹³C]Glucosamine C6Tracing the fate of the C6 carbon, which can enter different pathways.Useful for studying specific downstream metabolic events.Provides information about only one carbon position.
[¹⁵N]Glucosamine Amino groupTracing the nitrogen metabolism of glucosamine.Provides information on a different element's metabolic fate.Does not provide information on the carbon skeleton.

Advanced Spectroscopic and Mass Spectrometric Methodologies for D Glucosamine 1,2 13c2 Hydrochloride Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating molecular structure and dynamics. In the context of ¹³C isotopic tracing, NMR provides unparalleled insights into the specific locations of the ¹³C labels within a molecule.

Quantitative ¹³C NMR for Positional Isotopomer Distribution Analysis

Quantitative ¹³C NMR (qNMR) is a primary method for determining the distribution of positional isotopomers, which are molecules that differ only in the position of the isotope. rsc.org The greater spectral dispersion of ¹³C NMR compared to ¹H NMR allows for better resolution of signals, even in complex mixtures. frontiersin.orgmagritek.com This technique can be used to obtain accurate integration ratios of different carbon signals, which is essential for quantifying the relative abundance of each isotopomer. nih.gov

The analysis of ¹³C-labeled compounds by qNMR can reveal the specific metabolic pathways that have been active. For instance, by analyzing the ¹³C isotopomer distribution in metabolites like glutamate (B1630785), which is in rapid exchange with α-ketoglutarate in the TCA cycle, researchers can deduce the metabolic fate of the labeled glucosamine (B1671600). nih.gov The ¹³C NMR spectrum of glutamate provides a detailed picture of mitochondrial metabolism. nih.gov While ¹³C NMR is generally less sensitive than mass spectrometry, its ability to directly provide positional information is a significant advantage. mdpi.com The use of paramagnetic relaxation agents can help to improve the accuracy of quantitative ¹³C NMR analysis by reducing longitudinal relaxation times. nih.govacs.org

Table 1: Key Research Findings from Quantitative ¹³C NMR Studies
Research FocusKey FindingSignificanceReference
Metabolic flux analysis¹³C NMR can distinguish between different metabolic pathways by analyzing the isotopomer distribution in key metabolites like glutamate.Provides a quantitative measure of pyruvate (B1213749) cycling and other mitochondrial metabolic activities. nih.gov
Quantification in complex mixtures¹³C NMR offers superior signal separation compared to ¹H NMR, enabling accurate quantification of individual components.Allows for the analysis of complex biological samples without extensive purification. magritek.com
Analysis of positional isotopomers¹³C-isotope labeling combined with ¹³C NMR allows for the quantification of all members of a dynamic library from a single spectrum.Facilitates the study of complex chemical systems and reaction pathways. rsc.org
Improving quantitative accuracyThe use of paramagnetic relaxation agents can improve the accuracy of quantitative ¹³C NMR for molecules containing aromatic carbons.Enhances the reliability of quantitative data obtained from ¹³C NMR experiments. nih.govacs.org

Application of ¹H NMR for Glucosamine Derivative Studies

¹H NMR can be used to monitor the mutarotation of glucosamine in solution, the process by which the α- and β-anomers interconvert. researchgate.net Furthermore, quantitative ¹H NMR (qHNMR) methods have been developed for the determination of glucosamine hydrochloride in various samples, offering a simple and rapid alternative to chromatographic techniques. nih.govmagtechjournal.commdpi.com These methods often utilize an internal standard for accurate quantification. nih.govmagtechjournal.com

Two-Dimensional NMR Techniques for Structural Elucidation and Labeling Validation

Two-dimensional (2D) NMR techniques are indispensable for the complete structural elucidation of complex molecules and for validating the position of isotopic labels. Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a detailed map of the carbon-hydrogen framework of the molecule.

For D-Glucosamine-1,2-¹³C₂ Hydrochloride, a 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) experiment would be particularly powerful. This technique establishes correlations between adjacent ¹³C-¹³C atoms, directly confirming the connectivity of the labeled carbons. frontiersin.orgnih.gov Although insensitive, isotopic enrichment significantly enhances the feasibility of this experiment. nih.gov Other 2D NMR experiments, such as COSY (Correlation Spectroscopy), can reveal the network of J-couplings between protons, further aiding in structural confirmation. acs.org These advanced NMR methods provide definitive evidence of the isotopic labeling pattern, which is crucial for the accurate interpretation of metabolic tracer studies. nih.gov

Mass Spectrometry (MS)-Based Metabolomics for D-Glucosamine-1,2-13C2 Hydrochloride

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In metabolomics, MS is used to identify and quantify a wide range of metabolites in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern metabolomics, offering high sensitivity and the ability to analyze a wide range of polar and nonpolar metabolites. nih.gov For glucosamine analysis, LC-MS methods have been developed that can directly measure the compound in biological fluids like plasma and synovial fluid. nih.govnih.govsemanticscholar.org The use of an isotopically labeled internal standard, such as D-[1-¹³C]glucosamine, is common in these methods to ensure accurate quantification. nih.govresearchgate.net

In the context of D-Glucosamine-1,2-¹³C₂ Hydrochloride tracing studies, LC-MS is used to profile the downstream metabolites that have incorporated the ¹³C label. By tracking the mass shift corresponding to the incorporation of two ¹³C atoms, researchers can identify and quantify the metabolites derived from the labeled glucosamine. This provides a comprehensive picture of the metabolic fate of glucosamine. Tandem mass spectrometry (MS/MS) further enhances the specificity of detection by monitoring specific fragmentation patterns of the analyte and its labeled counterpart. nih.govnih.gov

Table 2: LC-MS Methods for Glucosamine Analysis
MethodMatrixKey FeaturesReference
HPLC-ESI-MS/MSHuman synovial fluidUsed D-[1-¹³C]glucosamine as an internal standard; achieved a limit of quantification of 10 ng/mL. nih.gov
Precolumn derivatization LC-MS/MSHuman plasma and urineEmployed OPA/3-MPA derivatization to improve chromatographic retention and sensitivity. nih.gov
HILIC-ESI-MSFood supplementsUtilized a ZIC-HILIC column for the separation of the polar glucosamine molecule. europeanpharmaceuticalreview.com
Targeted polar metabolomicsBiofluids and tissuesProvides a protocol for the semiquantitative analysis of 260 polar metabolites, including glucosamine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Carbon Isotope Ratios and Fragmentation Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic flux analysis, particularly for volatile and thermally stable compounds. nih.gov For non-volatile compounds like glucosamine, derivatization is required to increase their volatility. The analysis of ¹³C labeling in sugars and their derivatives by GC-MS provides complementary data to NMR for defining metabolic fluxes. nih.gov

GC-MS with electron ionization (EI) generates multiple fragment ions, which can provide valuable positional information about the location of the ¹³C label within the molecule. biorxiv.orgshimadzu.com By analyzing the mass isotopomer distributions of different fragments, researchers can gain insights into the specific metabolic reactions that have occurred. researchgate.net For example, the analysis of fragments from derivatized amino acids, which are downstream metabolites of glucosamine, can help to resolve fluxes through central carbon metabolism. mdpi.com While GC-MS is a highly sensitive technique, potential biases in fragmentation patterns must be carefully evaluated to ensure accurate positional enrichment calculations. mdpi.com

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) for Isotopomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for the selective detection and quantification of specific analytes in complex mixtures. In the context of this compound, MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, is instrumental in differentiating between the labeled compound and its unlabeled counterpart.

The process involves the selection of a specific precursor ion, which is then fragmented to produce product ions. The instrument is set to monitor specific precursor-to-product ion transitions. For glucosamine, a common transition monitored is from the protonated molecule [M+H]+ to a specific fragment ion. In a study determining glucosamine in human synovial fluid, the transition m/z 180 → 72 was used for unlabeled glucosamine, while m/z 181 → 73 was used for D-[1-¹³C]glucosamine, which served as an internal standard. nih.gov Similarly, another method for quantifying glucosamine in plasma monitored the transitions m/z 180.1 → 72.1 for glucosamine and m/z 181.0 → 74.6 for the ¹³C-labeled internal standard. researchgate.net This high specificity allows for accurate quantification even in complex biological matrices. nih.govresearchgate.netresearchgate.net

The selection of unique fragment ions is crucial for distinguishing between isotopomers, which are molecules that have the same number of each isotopic atom but differ in their positions. libretexts.org For this compound, the fragmentation pattern will differ from that of glucosamine labeled at other positions, enabling their differentiation. The collision-induced dissociation (CID) process in MS/MS can break the glycosidic bonds and fragment the glucopyranose ring, with the resulting fragment ions' masses indicating the original positions of the ¹³C labels. mdpi.com

Below is an interactive table showcasing typical MRM transitions used for glucosamine analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Glucosamine180.1162.1Pharmacokinetic study in human plasma researchgate.net
D-[1-¹³C]Glucosamine181.1163.1Internal standard in pharmacokinetic study researchgate.net
Glucosamine18072Determination in human synovial fluid nih.gov
D-[1-¹³C]Glucosamine18173Internal standard for synovial fluid analysis nih.gov
Glucosamine180.172.1Quantification in human plasma researchgate.net
D-[1-¹³C]Glucosamine181.074.6Internal standard for plasma quantification researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Isotopologue Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is essential for determining the elemental composition of molecules and for distinguishing between isotopologues. nih.gov Isotopologues are molecules that differ only in their isotopic composition. nih.gov With mass accuracies of better than 1 ppm, HRMS instruments like the Fourier transform-ion cyclotron resonance-mass spectrometer (FT-ICR-MS) can resolve and identify numerous isobaric molecules in complex samples within minutes. nih.gov

For this compound, HRMS can precisely measure the mass of the intact molecule, confirming the incorporation of two ¹³C atoms. This high mass accuracy is crucial for differentiating the desired M+2 isotopologue from other species that may have similar nominal masses. nih.gov Furthermore, the high resolution of these instruments allows for the separation of the isotopic peaks of a single compound, providing a detailed profile of its isotopologue distribution. nih.govnih.gov This capability is particularly valuable in tracer studies where the incorporation of ¹³C from a labeled precursor into various metabolites is monitored over time. nih.gov

The combination of ultra-high resolution and extreme mass accuracy ensures that the quantified signals are from 'pure' ¹³C isotopologues, which is critical for subsequent modeling and analysis. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total ¹³C Isotopic Abundance

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental and isotopic analysis. nih.govnih.govnumberanalytics.com While traditionally used for metals, recent advancements have enabled its application to the analysis of non-metals, including carbon. rsc.orgacs.orgresearchgate.net A key advantage of ICP-MS for carbon isotope analysis is that it measures C+ ions directly, avoiding the isobaric interference from ¹⁷O that can affect isotope ratio mass spectrometry (IRMS) which measures CO₂⁺. acs.org

Recent developments have also seen the coupling of gas chromatography with MC-ICP-MS (GC/MC-ICPMS) for compound-specific carbon isotope analysis, achieving high precision even with small amounts of carbon. rsc.org This approach could potentially be adapted for the analysis of derivatized this compound.

Computational and Statistical Approaches for Isotopic Data Interpretation

The data generated from advanced mass spectrometric analyses of isotopically labeled compounds require sophisticated computational and statistical methods for their interpretation. These approaches are essential for translating raw isotopic data into meaningful biological information.

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a computational method used to determine the fractional abundance of different isotopomers in a molecule from mass spectrometric data. nih.govworktribe.com This information is crucial for understanding the biosynthesis of molecules from labeled precursors. Software tools, such as LS-MIDA, have been developed to process MS data and calculate the global isotope enrichment and the molar abundances of each isotopomer. nih.gov

In the context of this compound, MIDA can be used to analyze the mass spectra of metabolites derived from it in a biological system. By comparing the observed mass isotopomer distribution with theoretical distributions, researchers can deduce the pathways through which the labeled glucosamine was metabolized.

Deconvolution Algorithms for Complex ¹³C Mass Isotopologue Profiles

When a complex metabolite is synthesized from a ¹³C-labeled precursor, it can result in a multitude of ¹³C isotopologues. nih.gov Deconvolution algorithms are necessary to resolve these complex profiles into their constituent labeled subunits. A study on UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) synthesized from [U-¹³C]-glucose demonstrated the use of a genetic algorithm to deconvolute the mass isotopologue data. nih.gov This approach allowed the researchers to determine the time course of ¹³C incorporation into the different metabolic modules of UDP-GlcNAc: glucose, ribose, acetyl, and uracil. nih.gov

For studies involving this compound, similar deconvolution algorithms can be applied to track the fate of the labeled carbon atoms as they are incorporated into more complex biomolecules. This provides a detailed picture of the metabolic pathways involved.

Metabolic Flux Estimation and Bayesian Modeling

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates of metabolic reactions (fluxes) within a cell. nih.govfrontiersin.orgnih.gov It relies on the analysis of isotopic labeling patterns in metabolites after feeding cells a ¹³C-labeled substrate like this compound. mdpi.combiorxiv.org The measured isotopomer data, along with a stoichiometric model of the metabolic network, are used to estimate the intracellular fluxes. frontiersin.orgnih.gov

Bayesian statistical methods have emerged as a robust approach for ¹³C-MFA. nih.govmdpi.combiorxiv.org Bayesian modeling provides a more reliable quantification of flux uncertainties compared to traditional frequentist statistics. nih.gov It can be used to analyze data from parallel tracer experiments, for instance, using different ¹³C-labeled glucose tracers, to obtain precise flux distributions and their confidence regions. mdpi.combiorxiv.org This approach has been successfully applied to study metabolic shifts in various cell types, including granulocytes and mycobacteria. mdpi.combiorxiv.org

The use of Bayesian modeling in conjunction with ¹³C-MFA allows for a rigorous and quantitative understanding of how metabolic pathways are regulated in response to different conditions, which is a key application of stable isotope tracers like this compound.

An interactive data table illustrating the application of Bayesian ¹³C-MFA is presented below.

Study FocusCell Type¹³C Tracers UsedKey Findings
Phagocytosis in GranulocytesGranulocytes[1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucoseReversed direction of non-oxidative Pentose (B10789219) Phosphate (B84403) Pathway net fluxes. mdpi.combiorxiv.org
Carbon-Nitrogen MetabolismM. bovis BCG¹³C and ¹⁵N isotopic tracersIdentified glutamate as a central carbon-nitrogen and nitrogen node. biorxiv.org
Neutrophil Differentiation and Immune StimulationHL-60 cells[1,2–¹³C₂]glucose, [U–¹³C₅]glutamineQuantified metabolic reprogramming during differentiation and immune response. nih.gov

Applications of D Glucosamine 1,2 13c2 Hydrochloride in Metabolic Pathway Elucidation

Tracing the Hexosamine Biosynthesis Pathway (HBP) with D-Glucosamine-1,2-¹³C₂ Hydrochloride

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that utilizes a small fraction of cellular glucose to produce uridine (B1682114) diphosphate (B83284) N-acetyl-D-glucosamine (UDP-GlcNAc). nih.govresearchgate.net This essential nucleotide sugar is the donor substrate for glycosylation, a post-translational modification that attaches sugar chains (glycans) to proteins and lipids, profoundly impacting their function, stability, and localization. researchgate.netresearchwithrutgers.com Exogenously supplied D-Glucosamine can enter this pathway via a salvage mechanism. researchgate.netnih.gov It is first phosphorylated by hexokinase to glucosamine-6-phosphate, bypassing the rate-limiting step of the de novo pathway and directly feeding into the synthesis of UDP-GlcNAc. nih.gov

Using D-Glucosamine-1,2-¹³C₂, researchers can specifically track the flux through this salvage pathway and its subsequent steps. nih.govresearchgate.net The dual ¹³C label acts as a unique signature, allowing for precise measurement of its incorporation into downstream products.

UDP-GlcNAc is the central product of the HBP. wikipedia.org Its synthesis relies on glucose, glutamine, acetyl-CoA, and UTP. nih.gov When cells are cultured with D-Glucosamine-1,2-¹³C₂, the labeled glucosamine (B1671600) is rapidly taken up and converted into ¹³C₂-labeled UDP-GlcNAc. nih.govresearchgate.net By monitoring the rate at which the unlabeled pool of UDP-GlcNAc is replaced by the ¹³C₂-labeled version, scientists can calculate the synthesis and turnover rates of this crucial metabolite. nih.gov This dynamic information is vital for understanding how cells regulate the HBP in response to various stimuli, nutrient availability, or disease states like cancer and diabetes. nih.gov For instance, studies have shown that tracking the incorporation of ¹³C₂-glucosamine into glycans reflects the turnover speed of each specific N- and O-glycan. researchgate.net

The metabolic journey of the ¹³C label does not end with UDP-GlcNAc. This molecule serves as a precursor for other important nucleotide sugars. nih.gov

UDP-GalNAc (Uridine Diphosphate N-Acetyl-D-Galactosamine): UDP-GlcNAc can be directly converted to UDP-GalNAc by the enzyme UDP-glucose 4-epimerase. This reaction is reversible. nih.gov When using D-Glucosamine-1,2-¹³C₂ as a tracer, the ¹³C₂ label is retained during this conversion. Therefore, the appearance of ¹³C₂-labeled UDP-GalNAc provides a direct measure of the flux through this epimerization step. nih.govresearchgate.net

CMP-NeuAc (Cytidine Monophosphate N-Acetylneuraminic Acid): CMP-NeuAc is the activated form of sialic acid, a sugar often found at the terminal positions of glycan chains. The synthesis of CMP-NeuAc begins with UDP-GlcNAc. researchgate.net Tracing with D-Glucosamine-1,2-¹³C₂ allows for the specific labeling of the N-acetylglucosamine portion of the resulting CMP-NeuAc molecule. nih.govresearchgate.net Research has demonstrated that this specific labeling strategy avoids the complexities seen when using globally labeled ¹³C₆-glucose and allows for a clear analysis of sialic acid incorporation into glycans. researchgate.net

Table 1: Expected Labeling Patterns in HBP Metabolites from D-Glucosamine-1,2-¹³C₂ This interactive table summarizes the flow of the ¹³C₂ label through the Hexosamine Biosynthesis Pathway.

Precursor Metabolite Labeled Positions Pathway Step Research Finding
D-Glucosamine-1,2-¹³C₂ Glucosamine-6-Phosphate C1, C2 Phosphorylation Enters the salvage pathway, bypassing the GFAT-catalyzed rate-limiting step. nih.gov
D-Glucosamine-1,2-¹³C₂ UDP-GlcNAc GlcNAc moiety C1, C2 Acetylation, Uridylation The dual label is incorporated, allowing for measurement of synthesis and turnover. nih.govresearchgate.net
¹³C₂-UDP-GlcNAc UDP-GalNAc GalNAc moiety C1, C2 Epimerization The ¹³C₂ label is conserved, enabling quantification of UDP-GlcNAc to UDP-GalNAc flux. researchgate.net
¹³C₂-UDP-GlcNAc CMP-NeuAc NeuAc moiety C4, C5 Multi-step biosynthesis The label is transferred, providing a specific tracer for sialic acid synthesis and use. nih.govresearchgate.net

Interconnections with Central Carbon Metabolism

While a significant portion of glucosamine enters the HBP, it can also be directed into central carbon metabolism, providing a unique vantage point to study the interplay between these fundamental processes. The key junction is the conversion of glucosamine-6-phosphate to fructose-6-phosphate (B1210287), an intermediate common to both glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov

Once converted to ¹³C₂-labeled fructose-6-phosphate, the carbon atoms from the glucosamine tracer can enter two major pathways:

Glycolysis: In this pathway, fructose-6-phosphate is metabolized to pyruvate (B1213749). The ¹³C labels at positions 1 and 2 of fructose-6-phosphate would be retained in the top half of the molecule and ultimately appear in lactate (B86563) or pyruvate. This allows researchers to trace the contribution of glucosamine to glycolytic flux. nih.gov

Pentose Phosphate Pathway (PPP): The PPP is a parallel route to glycolysis that is crucial for producing NADPH (for antioxidant defense and biosynthesis) and ribose-5-phosphate (B1218738) (for nucleotide synthesis). nih.gov The oxidative phase of the PPP decarboxylates carbon 1 of glucose-6-phosphate (derived from fructose-6-phosphate). If ¹³C₂-labeled fructose-6-phosphate enters the PPP, the label at the C1 position would be lost as ¹³CO₂, and the C2 label would be rearranged onto different carbon atoms in the resulting pentose phosphates. Tracking these distinct labeling patterns allows for the quantification of flux through the PPP versus glycolysis. nih.govdntb.gov.ua

The pyruvate generated from the glycolysis of the ¹³C₂-labeled tracer can enter the mitochondria and fuel the Tricarboxylic Acid (TCA) cycle, the central hub of cellular respiration. The labeled carbons can enter the cycle in two primary ways:

Oxidative Decarboxylation: Pyruvate is converted to Acetyl-CoA, with the loss of one carbon. This labeled Acetyl-CoA then combines with oxaloacetate to form citrate, carrying the tracer's signature through the cycle's oxidative reactions.

Anaplerosis: Pyruvate can be carboxylated to form oxaloacetate, a four-carbon TCA cycle intermediate. nih.gov This "filling up" reaction, known as anaplerosis, is vital for replenishing intermediates that are drawn off for biosynthesis. nih.gov

By analyzing the specific labeling patterns (isotopomers) of TCA cycle intermediates like citrate, malate, and fumarate, researchers can determine the relative contributions of these entry points. nih.gov This reveals critical information about the cell's energetic state and biosynthetic needs. nih.gov

"Carbon scrambling" refers to the rearrangement of carbon atoms in a molecule, leading to labeling patterns that differ from the direct, linear progression of a pathway. This phenomenon is a hallmark of metabolic shunts or cyclical pathways. The use of positionally-labeled tracers like D-Glucosamine-1,2-¹³C₂ is ideal for detecting such events.

The most prominent example in this context is the non-oxidative phase of the Pentose Phosphate Pathway. dntb.gov.ua This series of reversible reactions interconverts three-, four-, five-, six-, and seven-carbon sugars. When the labeled carbons from D-Glucosamine-1,2-¹³C₂ enter this network via fructose-6-phosphate, their positions are extensively rearranged or "scrambled" before they re-enter the glycolytic pathway. Analyzing the resulting isotopomer distribution in glycolytic intermediates provides a quantitative measure of this metabolic shunt activity, offering deep insights into the cell's metabolic flexibility and response to stress. researchgate.net

Quantitative Metabolic Flux Analysis (13C-MFA) utilizing D-Glucosamine-1,2-13C2 Hydrochloride

Quantitative Metabolic Flux Analysis (13C-MFA) is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with a stable isotope like Carbon-13 (¹³C) into a biological system, researchers can trace the path of the labeled carbons as they are incorporated into various metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), provides a detailed fingerprint of metabolic activity. This compound serves as a specialized tracer for these studies, particularly for interrogating the Hexosamine Biosynthesis Pathway (HBP).

The HBP is a critical metabolic route that branches off from glycolysis, typically consuming 2-5% of the total glucose that enters the cell. nih.gov This pathway produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the glycosylation of proteins and lipids. wikipedia.org Dysregulation of the HBP is implicated in various diseases, making the quantification of its flux a key area of research.

While tracers like [1,2-¹³C₂]glucose are highly effective for quantifying fluxes in central carbon metabolism, such as glycolysis and the pentose phosphate pathway, this compound offers a more direct and specific means of probing the HBP. nih.gov When cells are supplied with D-Glucosamine-1,2-13C2, it enters the HBP directly, bypassing the initial, rate-limiting step catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.gov This allows for a focused analysis of the downstream reactions within the pathway. The ¹³C labels on the first and second carbons of the glucosamine molecule are transferred to subsequent metabolites, and the resulting labeling patterns in key molecules like UDP-GlcNAc can be precisely measured. nih.gov

The successful application of this compound in 13C-MFA hinges on a meticulously designed experimental setup. The primary goal is to achieve an isotopic steady state, where the enrichment of ¹³C in intracellular metabolites becomes constant over time. This indicates that the labeling patterns accurately reflect the underlying metabolic fluxes.

A typical experimental workflow involves several key stages:

Cell Culture and Tracer Introduction: The initial step is to culture the cells of interest in a defined medium. For the labeling experiment, the standard glucose-containing medium is supplemented with a known concentration of this compound. For instance, a study might use a medium containing 5.5 mM glucose and 1 mM D-Glucosamine-1,2-13C2. nih.govresearchgate.net

Time-Course Sampling: To ensure that an isotopic steady state is reached, samples of the cell culture are collected at multiple time points. The analysis of these samples helps determine the optimal duration for the main labeling experiment.

Metabolite Extraction: Once the cells have been incubated with the labeled substrate for a sufficient period, the metabolic processes are quenched, and intracellular metabolites are extracted. This is a critical step to prevent any changes in metabolite concentrations or labeling patterns after the experiment is concluded.

Isotopomer Analysis: The extracted metabolites are then analyzed using advanced analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govnih.gov High-resolution mass spectrometry, such as Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS), is capable of resolving the different mass isotopologues of metabolites like UDP-GlcNAc, which can have up to 17 ¹³C atoms. nih.gov

The use of D-Glucosamine-1,2-13C2 as a tracer specifically labels the hexosamine backbone of UDP-GlcNAc. This results in a distinct M+2 isotopologue of UDP-GlcNAc, which can be readily distinguished from the unlabeled (M+0) species and other isotopologues that may arise from different metabolic routes. nih.gov This specificity is a key advantage in the experimental design for elucidating HBP flux.

Table 1: Example Experimental Design Parameters for 13C-MFA with Labeled Glucosamine
ParameterDescriptionExample Value/ConditionReference
Cell LineBiological system under investigation.Mouse hepatoma cells (Hepa1-6) researchgate.net
Tracer CompoundThe 13C-labeled substrate introduced to the system.D-Glucosamine-1,2-13C2 nih.gov
Tracer ConcentrationConcentration of the labeled substrate in the culture medium.1 mM nih.govresearchgate.net
Co-substratePrimary carbon source in the medium.5.5 mM Glucose nih.govresearchgate.net
Analytical MethodTechnique used to measure mass isotopomer distributions.Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov
Key Metabolite AnalyzedThe primary downstream metabolite for flux quantification.UDP-HexNAc (UDP-GlcNAc + UDP-GalNAc) nih.govresearchgate.net

The data generated from the mass spectrometric analysis—the mass isotopomer distributions (MIDs) of key metabolites—are then used in a mathematical model to estimate the intracellular fluxes. The core of 13C-MFA is to find a set of flux values that can accurately replicate the experimentally measured MIDs. nih.gov

The process involves constructing a metabolic network model that includes all the relevant biochemical reactions and their stoichiometry. For studies using D-Glucosamine-1,2-13C2, this model would detail the reactions of the HBP, starting from the entry of glucosamine-6-phosphate. The model also needs to account for the atom transitions in each reaction, which describe how the carbon atoms are rearranged from substrates to products.

The estimation of metabolic fluxes is formulated as an optimization problem. The objective is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given set of fluxes. This is typically achieved by minimizing a sum of squared residuals, weighted by the measurement error of the MIDs. nih.gov

For a tracer like D-Glucosamine-1,2-13C2, the model would predict the fraction of UDP-GlcNAc that is unlabeled (M+0), singly labeled (M+1, although not expected from this tracer), doubly labeled (M+2), and so on. The model would simulate how the M+2 label from the incoming glucosamine is distributed through the pathway. By fitting the simulated MIDs to the measured MIDs, the model can quantify the rate of UDP-GlcNAc synthesis from the exogenous glucosamine.

Advanced modeling approaches can also incorporate non-steady-state conditions, which is particularly useful for tracking the kinetics of labeling over time. nih.gov These models can provide a more dynamic picture of metabolic regulation.

Table 2: Key Components of a Mathematical Model for 13C-MFA with D-Glucosamine-1,2-13C2
Model ComponentDescriptionRelevance to D-Glucosamine-1,2-13C2
Metabolic NetworkA comprehensive map of biochemical reactions.Must include the Hexosamine Biosynthesis Pathway and its connections to central metabolism.
StoichiometryThe quantitative relationship between reactants and products in a reaction.Defines the mass balance constraints for the flux estimation.
Carbon Atom TransitionsMapping of carbon atoms from substrates to products for each reaction.Crucial for predicting how the 1,2-13C2 label propagates through the HBP.
Mass Isotopomer Distributions (MIDs)The fractional abundance of each isotopologue of a metabolite.The experimental data that the model aims to reproduce. For UDP-GlcNAc, this would be the measured fractions of M+0, M+2, etc.
Flux Estimation AlgorithmAn optimization algorithm to find the best fit between simulated and measured MIDs.Calculates the rate of reactions, such as the flux of D-Glucosamine-1,2-13C2 into UDP-GlcNAc.

A key strength of 13C-MFA, particularly with specialized tracers like this compound, is its ability to resolve fluxes at metabolic branch points. These are nodes in the metabolic network where a metabolite is channeled into two or more different pathways. The HBP itself is a branch from glycolysis, where fructose-6-phosphate is diverted away from the main glycolytic pathway.

By using D-Glucosamine-1,2-13C2, researchers can specifically quantify the flux through the "salvage" portion of the HBP, where glucosamine is utilized directly. nih.gov This can then be compared with the flux from glucose into the HBP, which can be measured in a parallel experiment using a ¹³C-labeled glucose tracer. This dual-labeling strategy allows for a comprehensive understanding of how the HBP is supplied by different nutrient sources.

Furthermore, the use of D-Glucosamine-1,2-13C2 can help to elucidate the relative contributions of the HBP to the synthesis of various glycoconjugates. As the M+2 labeled UDP-GlcNAc is incorporated into N-glycans and O-glycans, the labeling patterns of these complex carbohydrates can be analyzed. nih.govresearchgate.net This provides a measure of the turnover rate and the extent to which the HBP contributes to the synthesis of specific classes of glycans.

For example, a study using ¹³C₂-glucosamine found that it led to the specific labeling of UDP-GlcNAc, UDP-GalNAc (its epimer), and CMP-NeuAc (a sialic acid precursor). nih.gov The analysis of the isotopomers in different N- and O-glycans revealed variations in the labeling efficiency, reflecting the differential use of UDP-GlcNAc in the biosynthesis of various glycan structures. nih.govresearchgate.net This level of detail is critical for understanding how cells allocate resources for glycosylation under different physiological or pathological conditions.

Table 3: Research Findings from Labeled Glucosamine Tracing Studies
Research FindingExperimental ApproachSignificanceReference
Specific labeling of UDP-GlcNAc, UDP-GalNAc, and CMP-NeuAc.Culturing cells with 13C2-glucosamine and analyzing nucleotide sugars by LC-MS.Demonstrates the utility of labeled glucosamine for tracing the fate of the HBP end-product and its derivatives. nih.gov
Differential labeling of N- and O-glycans.Mass isotopomer analysis of glycan structures from cells labeled with 13C2-glucosamine.Reveals that the utilization of UDP-GlcNAc varies for the synthesis of different types of glycans. nih.govresearchgate.net
Quantification of the HBP "salvage" pathway flux.Introducing labeled glucosamine bypasses the GFAT enzyme, allowing for direct measurement of the downstream pathway flux.Enables the separation of de novo HBP synthesis from the salvage pathway, providing a more detailed view of HBP regulation. nih.gov

D Glucosamine 1,2 13c2 Hydrochloride in Glycoconjugate Biosynthesis Research

Investigation of N-Linked Glycan Assembly and Remodeling

N-linked glycosylation is a critical post-translational modification where oligosaccharide chains, known as N-glycans, are attached to the asparagine residues of proteins. nih.govnih.gov This process is fundamental to protein folding, stability, and function. D-glucosamine is a key entry point into the hexosamine biosynthesis pathway, which produces the nucleotide sugar uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a primary building block for N-glycans. nih.gov

When cells are cultured with D-Glucosamine-1,2-13C2 Hydrochloride, the labeled glucosamine (B1671600) is taken up and enzymatically converted into UDP-GlcNAc, carrying the ¹³C signature. This labeled UDP-GlcNAc is then utilized by a series of N-acetylglucosaminyltranferases (GnTs or Mgats) in the Golgi apparatus to initiate and elongate the branches of N-glycans on glycoproteins. nih.gov The stable isotope label at the C1 and C2 positions is strategically placed to be retained throughout these enzymatic transformations.

Researchers can monitor the incorporation of the ¹³C label into specific N-glycan structures over time. Using mass spectrometry, the mass shift caused by the two ¹³C atoms allows for the differentiation between pre-existing (unlabeled) glycans and newly synthesized (labeled) ones. This approach enables the quantitative analysis of N-glycan assembly rates and the dynamics of their remodeling, a process involving the trimming and addition of sugar residues. nih.gov For instance, the action of enzymes like Mgat1 and Mgat2, which create the initial branches of complex N-glycans, can be precisely tracked by observing the appearance of the ¹³C label in biantennary and more complex structures. nih.gov

Table 1: Key Enzymes in N-Linked Glycan Branching Utilizing Labeled GlcNAc

Enzyme Gene Function Research Application with ¹³C Labeling
N-acetylglucosaminyltransferase-I Mgat1 Adds the first GlcNAc to the mannose core, initiating hybrid and complex N-glycans. nih.gov Quantifying the rate-limiting step in complex N-glycan biosynthesis.
N-acetylglucosaminyltransferase-II Mgat2 Adds a second GlcNAc to form biantennary N-glycans, a key step for complex glycan synthesis. nih.gov Tracing the flux from hybrid to complex N-glycan structures.

Analysis of O-Linked Glycan Synthesis and Modification Dynamics

O-linked glycosylation involves the attachment of glycans to the hydroxyl group of serine or threonine residues on proteins. nih.gov Unlike N-glycans, O-glycans are typically shorter and their synthesis is initiated in the Golgi apparatus without a lipid-linked precursor. nih.gov The most common type of O-glycosylation begins with the transfer of N-acetylgalactosamine (GalNAc) to the protein, a structure known as the Tn antigen. nih.gov

This compound serves as an excellent tracer for O-glycan synthesis because the cellular pool of UDP-GlcNAc, derived from the labeled glucosamine, can be epimerized to form UDP-GalNAc. This labeled UDP-GalNAc is then used by polypeptide GalNAc transferases (GalNAcTs) to initiate O-glycan synthesis. nih.gov

By following the ¹³C label, researchers can investigate the kinetics of O-glycan initiation and elongation. For example, the formation of Core 1 O-glycans (by the addition of galactose to GalNAc) and Core 2 O-glycans (by the addition of GlcNAc to the Core 1 structure) can be monitored. nih.gov This allows for detailed studies on the regulation of O-glycan core structure synthesis and the subsequent modifications, such as sialylation and fucosylation, which are critical for the function of many proteins, including mucins. nih.gov

Tracing Sialic Acid Biosynthesis and Incorporation into Glycans

Sialic acids are a family of nine-carbon sugars that are typically found at the outermost ends of N-linked and O-linked glycans, as well as on glycolipids. nih.govnih.gov The most common sialic acid in humans is N-acetylneuraminic acid (NANA or Neu5Ac). The biosynthesis of NANA begins with UDP-GlcNAc, which is converted to N-acetylmannosamine (ManNAc) and subsequently to NANA. nih.gov

When this compound is supplied to cells, the ¹³C label is efficiently channeled into the sialic acid biosynthetic pathway. The resulting labeled NANA can then be activated to CMP-NANA and transferred by sialyltransferases to the termini of glycan chains. This metabolic labeling strategy is a powerful method for studying the dynamics of sialylation, a modification crucial for cell-cell recognition, signaling, and pathogen interactions. Research has shown that precursor analogues, such as N-propanoyl-D-glucosamine, can be incorporated into sialic acids, demonstrating the pathway's flexibility and suitability for tracer studies. nih.gov The use of a stable isotope label allows for precise quantification of the rate of sialic acid synthesis and its incorporation into specific glycoproteins and glycolipids, providing insights into the regulation of cellular sialylation patterns. nih.gov

Role in Glycosaminoglycan (GAG) and Proteoglycan Synthesis and Turnover (in vitro research)

Proteoglycans are heavily glycosylated proteins characterized by the presence of one or more covalently attached glycosaminoglycan (GAG) chains. nih.gov GAGs are long, linear polysaccharides composed of repeating disaccharide units, typically involving an amino sugar (either GlcNAc or GalNAc) and a uronic acid. nih.gov D-glucosamine is a direct precursor for these amino sugars.

In vitro studies using cultured cells, such as chondrocytes or fibroblasts, have utilized labeled glucosamine to investigate the synthesis and turnover of GAGs and proteoglycans. nih.govnih.gov When this compound is added to the culture medium, it is taken up by the cells and incorporated into the GAG chains of proteoglycans like chondroitin (B13769445) sulfate (B86663) and hyaluronan. nih.gov This allows for the direct measurement of new proteoglycan synthesis.

For example, studies on human articular chondrocytes from osteoarthritic cartilage have shown that the addition of glucosamine sulfate can stimulate the production of proteoglycans. nih.gov While that study used unlabeled glucosamine and measured total proteoglycan output, a similar experiment with this compound would allow for the precise quantification of de novo synthesis rates, distinguishing newly synthesized molecules from the existing matrix. NMR spectroscopy has been successfully used to detect the incorporation of ¹³C-labeled glucosamine into the galactosamine moieties of chondroitin sulfate in cartilage explants, providing definitive evidence of its utilization in proteoglycan biosynthesis. nih.govresearchgate.net

Table 2: Representative In Vitro Findings on Glucosamine and Proteoglycan Synthesis

Cell Type Experimental Condition Finding Implication for ¹³C Tracer Studies
Human Osteoarthritic Chondrocytes Culture with glucosamine sulfate (10-100 µg/ml) Statistically significant stimulation of proteoglycan (PG) production. nih.gov ¹³C-glucosamine would enable precise measurement of the rate of this stimulated de novo synthesis.
Human Gingival Fibroblasts Culture with increasing glucose concentrations (5 to 20 mM) Reduced incorporation of ³H-glucosamine into GAGs. nih.gov ¹³C-glucosamine with MS analysis could provide a more sensitive, non-radioactive method to study metabolic inhibition.

Studies on Glycolipid Metabolic Pathways

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. nih.gov They are essential components of cell membranes and play a vital role in cellular recognition and signaling. A major class of glycolipids is the glycosphingolipids (GSLs), which consist of a ceramide lipid anchor and a glycan chain. nih.gov The synthesis of these glycan chains occurs through the stepwise addition of monosaccharides, including glucose, galactose, GlcNAc, GalNAc, and sialic acid. mdpi.comnih.gov

As D-glucosamine is a precursor to UDP-GlcNAc, UDP-GalNAc, and sialic acids, feeding cells with this compound allows the ¹³C label to be incorporated into the glycan portions of various glycolipids. nih.gov This enables researchers to trace the complex metabolic pathways of GSL biosynthesis. For example, the synthesis of gangliosides, a class of sialic acid-containing GSLs, begins with simpler precursors like lactosylceramide (B164483) (LacCer). nih.gov The subsequent addition of labeled GalNAc or labeled sialic acid, derived from the supplied ¹³C-glucosamine, can be tracked to elucidate the flux through different branches of the ganglioside synthesis pathway (e.g., a-, b-, and c-series). nih.govnih.gov

This metabolic labeling approach, coupled with advanced mass spectrometry techniques, is invaluable for understanding how glycolipid metabolism is regulated and how it is altered in various disease states, collectively known as glycolipid metabolic disorders (GLMDs). mdpi.comnih.gov

Table 3: Key Intermediates in Glycosphingolipid (GSL) Pathways Traceable with Labeled Glucosamine

GSL Series Key Intermediate Precursor Derived from Glucosamine Key Enzyme
Lacto-series Lc3 UDP-GlcNAc β1,3-N-acetylglucosaminyltransferase 5 (B3GNT5) nih.gov
Ganglio-series (asialo) Asialo-GM2 (GA2) UDP-GalNAc β1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1) nih.gov
Ganglio-series (GM3) GM3 (a-series) CMP-Sialic Acid α2,3-sialyltransferase 5 (ST3GAL5) nih.gov

Investigation of Cellular and Subcellular Metabolism Using D Glucosamine 1,2 13c2 Hydrochloride

Applications in Mammalian Cell Culture Research

The use of ¹³C-labeled glucosamine (B1671600), including D-Glucosamine-1,2-13C2 Hydrochloride, provides significant insights into the metabolic activities of mammalian cells. By tracking the labeled carbon atoms, researchers can elucidate how cells adapt their metabolic pathways under different conditions.

Cancer Cell Metabolic Reprogramming and Pathway Alterations

Cancer cells are known to exhibit altered metabolic states to support their rapid proliferation and survival. The hexosamine biosynthetic pathway is often upregulated in cancer, making labeled glucosamine a key tracer for studying these changes. Research has shown that by using ¹³C-labeled glucosamine, it is possible to monitor the flux through the HBP and its contribution to the synthesis of glycoproteins, which are crucial for cancer cell signaling and metastasis. biorxiv.org For instance, studies have demonstrated that the uptake and metabolism of glucosamine are altered in various cancer cell lines, reflecting their unique metabolic reprogramming.

Research Finding Cancer Cell Type Methodology Significance
Increased flux through the Hexosamine Biosynthetic Pathway (HBP)Rhabdomyosarcoma cellsStable Isotope-Resolved Metabolomics (SIRM)Demonstrates an anabolic metabolic phenotype supporting cell proliferation. uky.edu
¹³C-glucose labels UDP-GlcNAc, a key HBP productPreimplantation embryos (as a model for rapidly dividing cells)Mass SpectrometryHighlights the role of the HBP in early development and cell fate decisions. biorxiv.org

Immune Cell Metabolic Adaptation Studies

While specific studies utilizing this compound in immune cells are not widely documented in the provided search results, the general use of ¹³C-labeled glucosamine is applicable to this field. Immune cells undergo significant metabolic shifts upon activation to support their functions, such as proliferation and cytokine production. The HBP is implicated in these processes, particularly in T-cell activation and differentiation. Tracing the metabolism of labeled glucosamine can help to understand how these cells fuel their activities and how metabolic interventions might modulate immune responses.

In Vitro Chondrocyte and Cartilage Organ Culture Metabolism

Glucosamine is a fundamental building block for glycosaminoglycans (GAGs), which are essential components of cartilage. Research using labeled glucosamine in chondrocytes and cartilage explants has been pivotal in understanding cartilage health and disease, such as osteoarthritis. These studies have shown that chondrocytes can metabolize glucosamine to form GAGs. hollywoodfeed.com The use of ¹³C-labeled glucosamine allows for the direct measurement of its incorporation into the cartilage matrix, providing insights into the anabolic and catabolic balance within the joint. hollywoodfeed.comresearchgate.net

Research Finding Model System Methodology Significance
¹³C-Glucosamine HCl is metabolized by chondrocytesDogs treated with glucosamineNot specifiedConfirms that orally administered glucosamine can be utilized by joint tissues. hollywoodfeed.com
D-[1-¹³C]glucosamine used as an internal standardNot specifiedTandem Mass SpectrometryEnables accurate quantification of glucosamine in biological samples. researchgate.net

Studies on Hepatocyte and Pancreatic Cell Line Metabolism

The search results did not yield specific studies on hepatocyte and pancreatic cell line metabolism using this compound. However, a patent application mentions the use of [¹³C]glucosamine for monitoring or diagnosing hepatic conditions by tracking its entry into hepatocyte production pathways. google.com Similarly, while direct research on pancreatic cells with this specific tracer is not detailed, the general methodology of using ¹³C-labeled glucose and other precursors is well-established for studying metabolic reprogramming in pancreatic cancer. biorxiv.org

Research in Microbial and Yeast Metabolic Systems

Stable isotope tracing with compounds like this compound is also a valuable technique in microbiology for understanding the unique metabolic pathways in bacteria and yeast.

Analysis of Bacterial Cell Wall Precursor Biosynthesis

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of sugars and amino acids. The biosynthesis of peptidoglycan is a critical process for bacterial survival and a major target for antibiotics. Labeled glucosamine has been instrumental in studying the synthesis and recycling of the peptidoglycan layer. nih.govelifesciences.orgbiorxiv.org By introducing ¹³C-labeled glucosamine, researchers can track its incorporation into the cell wall components, such as N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc). nih.govelifesciences.orgbiorxiv.org This allows for a detailed analysis of the enzymes and pathways involved, which can aid in the development of new antimicrobial agents. nih.govacs.org

Research Finding Bacterial Species Methodology Significance
Labeled glucosamine moieties are retained in GlcNAc or MurNAcEscherichia coliHeavy Isotope Labeling and Mass SpectrometryElucidates the PBP- and YcbB-mediated peptidoglycan polymerization and remodeling in response to antibiotics. nih.govelifesciences.org
Recycled glucosamine moiety re-enters the peptidoglycan biosynthesis pathway at the level of glucosamine-6-phosphateEscherichia coliHeavy Isotope Labeling and Mass SpectrometryReveals key features of the peptidoglycan recycling pathway. nih.govelifesciences.orgbiorxiv.org

Fungal Glycosylation Pathway Characterization

The fungal cell wall is a dynamic structure crucial for survival, protecting the organism from environmental stress and host immune responses. A primary component of the cell wall in many fungi, including opportunistic pathogens like Aspergillus fumigatus, is chitin (B13524), a polymer of N-acetylglucosamine (GlcNAc). nih.gov The synthesis of chitin relies on a steady supply of its precursor molecule, UDP-N-acetylglucosamine (UDP-GlcNAc), which is produced via the hexosamine biosynthetic pathway (HBP). nih.gov This pathway is a critical target for antifungal drug development due to its essentiality for fungal viability. nih.gov

This compound is an invaluable tool for probing this pathway. When introduced to fungal cultures, it is transported into the cell and enters the HBP, where its labeled carbon backbone can be traced through the sequential enzymatic reactions. The pathway generally begins with fructose-6-phosphate (B1210287), which is converted by glucosamine-6-phosphate synthase (Gfa1) into glucosamine-6-phosphate (GlcN-6P). nih.gov This intermediate is then acetylated by glucosamine-6-phosphate N-acetyltransferase (Gna1) to form N-acetylglucosamine-6-phosphate (GlcNAc-6P). nih.gov Subsequent enzymatic steps convert GlcNAc-6P into the final product, UDP-GlcNAc. nih.gov

Research on Aspergillus fumigatus has provided significant validation for the enzymes in this pathway as antifungal targets. nih.gov Genetic deletion of the GNA1 gene, which codes for the Gna1 enzyme, results in the loss of fungal viability and severe cell wall defects. nih.gov This lethal phenotype underscores the critical role of Gna1 and the HBP in fungal survival. By using this compound, researchers can quantify the flux through this pathway and assess how potential antifungal agents inhibit specific enzymes like Gna1.

Table 1: Key Enzymes and Intermediates in the Fungal Hexosamine Biosynthetic Pathway This table summarizes the core enzymatic steps in the synthesis of UDP-GlcNAc, the essential precursor for chitin in fungal cell walls.

Enzyme Substrate Product Function in Pathway
Glucosamine-6-phosphate synthase (Gfa1) Fructose-6-phosphate Glucosamine-6-phosphate (GlcN-6P) Converts a glycolytic intermediate into the first committed step of the HBP. nih.gov
Glucosamine-6-phosphate N-acetyltransferase (Gna1) Glucosamine-6-phosphate (GlcN-6P) N-acetylglucosamine-6-phosphate (GlcNAc-6P) Acetylates the glucosamine intermediate; a genetically validated antifungal target. nih.gov
Phospho-acetyl-glucosamine mutase (Agm1) N-acetylglucosamine-6-phosphate (GlcNAc-6P) N-acetylglucosamine-1-phosphate (GlcNAc-1P) Isomerizes the phosphate (B84403) group position to prepare for uridylation. nih.gov

Mechanistic Studies in Reconstituted Enzymatic Systems

While studies in live cells are vital, a detailed understanding of enzyme mechanisms requires isolating the components in a controlled, in vitro setting. Reconstituted enzymatic systems, which contain purified enzymes and specific substrates, allow for precise kinetic and mechanistic analysis, free from the complexities of the cellular environment. This compound is instrumental in these assays.

To perform such a study, an enzyme like glucosamine-6-phosphate N-acetyltransferase (Gna1) is first expressed and purified. nih.gov The labeled this compound is enzymatically converted to its phosphorylated form, D-Glucosamine-6-phosphate-1,2-13C2. This labeled substrate is then introduced into a reaction mixture containing the purified Gna1 enzyme and its co-substrate, acetyl-CoA.

The 13C labels act as a clear spectroscopic signal. Using techniques such as mass spectrometry, researchers can directly measure the rate of conversion of the labeled substrate (D-Glucosamine-6-phosphate-1,2-13C2) into the labeled product (N-acetyl-D-glucosamine-6-phosphate-1,2-13C2). This allows for the precise determination of fundamental enzymatic parameters. These mechanistic studies are fundamental for structure-based drug design, enabling the development of highly specific inhibitors that could serve as novel antifungal therapies. nih.gov

Table 2: Research Findings from Reconstituted Enzymatic Assays This table outlines the types of data obtained from in vitro mechanistic studies using isotopically labeled substrates like this compound.

Parameter Measured Definition Significance
Km (Michaelis Constant) The substrate concentration at which the enzyme operates at half of its maximum velocity. Indicates the affinity of the enzyme for its substrate. A lower Km suggests a higher affinity.
kcat (Turnover Number) The maximum number of substrate molecules converted to product per enzyme molecule per second. Represents the catalytic efficiency of the enzyme under saturating substrate conditions.
kcat/Km The specificity constant. Measures the overall efficiency of the enzyme, accounting for both substrate binding and catalysis.

| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the enzyme's activity by 50%. | Used to quantify the potency of a potential drug or inhibitor against the target enzyme. |

Comparative Tracer Studies and Future Perspectives in D Glucosamine 1,2 13c2 Hydrochloride Research

Advantages and Limitations of D-Glucosamine-1,2-13C2 Hydrochloride in Relation to Other Stable Isotope Tracers

The selection of an isotopic tracer is a critical step in experimental design, as the position of the heavy atoms largely dictates the precision with which metabolic fluxes can be estimated. nih.gov this compound, with its specific labeling on the first two carbon atoms, offers a unique set of advantages and limitations for tracking the metabolic fate of glucosamine (B1671600), a key precursor for the hexosamine biosynthesis pathway (HBP) and glycosylation reactions.

The primary advantage of this position-specific tracer is its ability to provide high-precision estimates for fluxes through upper glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov When D-Glucosamine-1,2-13C2 enters glycolysis, the cleavage of fructose-1,6-bisphosphate results in two distinct triose phosphate molecules. The label distribution in subsequent metabolites, such as lactate (B86563) and pyruvate (B1213749), can reveal the relative activities of glycolysis and the PPP.

However, a limitation arises when studying pathways downstream of pyruvate, such as the tricarboxylic acid (TCA) cycle. Because the initial labeled carbons can be lost as CO2 in the pyruvate dehydrogenase reaction and the first turn of the TCA cycle, tracers like D-Glucosamine-1,2-13C2 are less informative for quantifying anaplerotic and cataplerotic fluxes compared to uniformly labeled substrates. nih.gov

The choice between D-Glucosamine-1,2-13C2 and other labeled forms of glucose or glucosamine depends entirely on the metabolic pathways of interest. nih.govresearchgate.net

[1,2-13C2]Glucose/Glucosamine vs. [U-13C]Glucose/Glucosamine: Uniformly labeled ([U-13C]) tracers, where all carbon atoms are replaced with 13C, are generally superior for analyzing the TCA cycle. nih.govnih.gov As the carbons from [U-13C]glucose enter the cycle, they generate a distinct set of isotopologues for each intermediate, allowing for robust calculation of cycle flux and the contributions of anaplerotic pathways. In contrast, while [1,2-13C2]glucose provides the most precise estimates for glycolysis and the PPP, it offers minimal information for the TCA cycle. nih.govnih.gov

Tracer TypePrimary AdvantagePrimary LimitationOptimal Pathway for Analysis
D-Glucosamine-1,2-13C2High precision for estimating fluxes in glycolysis and the Pentose Phosphate Pathway (PPP). nih.govLess informative for TCA cycle and anaplerotic flux analysis. nih.govGlycolysis, Hexosamine Biosynthesis Pathway, Pentose Phosphate Pathway
Uniformly Labeled ([U-13C]) Glucosamine/GlucoseSuperior for analyzing TCA cycle fluxes and identifying anaplerotic contributions. nih.govnih.govOffers less precise information for glycolysis and PPP compared to position-specific tracers. nih.govTricarboxylic Acid (TCA) Cycle
[1-13C] Glucosamine/GlucoseCommonly used for probing entry into glycolysis and the oxidative PPP.Outperformed by [1,2-13C2] and other multi-labeled tracers in overall network precision. nih.govGlycolysis, Oxidative PPP

To overcome the limitations of a single tracer and achieve a comprehensive view of metabolism, researchers can employ parallel tracer experiments. This approach involves using two different isotopically labeled substrates in parallel cultures or sequentially in the same system. For instance, a study could use this compound to precisely quantify flux through the HBP and its connection to glycolysis, while a parallel experiment with [U-13C5]glutamine could be used to accurately measure TCA cycle activity and glutamine's role in anaplerosis. nih.govnih.gov This dual-tracer approach provides a more complete and accurate picture of cellular metabolic networks than could be achieved with either tracer alone.

Integration with Complementary Omics Methodologies (e.g., Proteomics, Transcriptomics)

Metabolic flux, as measured by stable isotope tracers, represents the ultimate functional output of a cell's regulatory networks. Integrating data from this compound tracing with other omics technologies, such as transcriptomics (RNA-seq) and proteomics, can provide a multi-layered understanding of metabolic regulation. nih.govnih.gov

For example, a study might observe increased flux through the hexosamine biosynthesis pathway using the glucosamine tracer. By integrating this with proteomics data, researchers could identify specific glycoproteins that are being overproduced. Further correlation with transcriptomics data could reveal if the genes encoding the enzymes of the HBP or the target proteins are upregulated, thus linking changes in gene expression to functional metabolic and proteomic outputs. mdpi.com This integrative approach is powerful for elucidating the complex molecular mechanisms underlying various disease states, from cancer to diabetes. nih.govnumberanalytics.com

Emerging Innovations in Stable Isotope Tracing and Analytical Technologies

The field of metabolomics is continually evolving, with innovations in analytical technology enhancing the power of stable isotope tracing. The advancement of high-resolution mass spectrometry (HRMS) and sophisticated data analysis software has been particularly impactful. researchgate.netnih.gov

Advanced Analytical Platforms: Modern MS instruments offer greater sensitivity and mass accuracy, enabling the reliable detection and separation of isotopically labeled compounds from their unlabeled counterparts, even in complex biological samples. nih.gov This allows for more accurate measurement of isotope enrichment and the identification of novel metabolic pathways. nih.gov

Computational Tools: Software packages such as MAVEN and IsoCor have streamlined the analysis of stable isotope tracing data. numberanalytics.com These tools automate the correction for natural isotope abundance and help calculate metabolic fluxes, making these powerful techniques more accessible to a broader range of researchers. numberanalytics.com

These technological strides are critical for maximizing the information gained from experiments using specific tracers like this compound.

Unexplored Research Avenues and Potential for Novel Mechanistic Discoveries

While this compound is a valuable tool, many of its potential applications remain unexplored. Future research could leverage this tracer to uncover novel mechanistic insights in several areas:

Pathway Crosstalk: Investigating the precise metabolic fate of the first two carbons of glucosamine could illuminate how the HBP communicates with other pathways beyond central carbon metabolism, such as lipid synthesis or nucleotide production.

Disease-Specific Metabolism: Glucosamine has been studied in the context of osteoarthritis and has shown potential anti-tumor effects. nih.govnih.gov Using this compound to trace its metabolism in patient-derived tissues or advanced disease models could reveal the exact mechanisms behind these effects, potentially identifying new therapeutic targets. springernature.comnih.gov

Subcellular Metabolism: Applying advanced cell fractionation techniques in conjunction with isotope tracing could reveal how glucosamine metabolism differs between cellular compartments, such as the cytosol, mitochondria, and nucleus, providing a deeper understanding of metabolic compartmentalization.

Single-Cell Metabolomics: The integration of stable isotope tracing with emerging single-cell analysis technologies promises to reveal metabolic heterogeneity within cell populations, which is often masked in bulk tissue analyses. This could be particularly insightful in cancer research, where metabolic differences between individual tumor cells can drive therapy resistance.

By pursuing these and other innovative research directions, the scientific community can continue to harness the power of this compound to unravel the intricate web of cellular metabolism.

Concluding Remarks on the Utility of D Glucosamine 1,2 13c2 Hydrochloride in Academic Research

Summary of Key Contributions to Biochemical Understanding

The primary utility of D-Glucosamine-1,2-13C2 Hydrochloride lies in its ability to provide unambiguous insights into complex metabolic pathways. By administering this labeled compound, researchers can track the carbon atoms as they are incorporated into various biomolecules, thereby elucidating pathway fluxes and connections that are otherwise difficult to study.

A major contribution is in deciphering the Hexosamine Biosynthetic Pathway (HBP) . Glucosamine (B1671600) enters the HBP and is ultimately converted to Uridine (B1682114) Diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation. nih.govresearchgate.net Using ¹³C-labeled glucosamine, researchers can precisely quantify the flux through this pathway and its contribution to the total UDP-GlcNAc pool. researchgate.netnih.gov This is crucial for understanding how cells regulate protein function, as O-GlcNAcylation (a post-translational modification using UDP-GlcNAc) is a key cellular signaling mechanism that responds to nutrient status. researchgate.net

In the context of osteoarthritis research , glucosamine is widely studied for its potential chondroprotective effects. nih.gov this compound allows for direct measurement of the incorporation of glucosamine into glycosaminoglycans (GAGs) like hyaluronic acid and keratan (B14152107) sulfate (B86663), which are essential components of articular cartilage. nih.govresearchgate.net Stable isotope labeling studies have been established as a robust method to measure the synthesis rates of individual cartilage proteins and cellular proliferation within the same tissue sample, providing a dynamic view of cartilage maintenance and repair. nih.gov This helps validate whether exogenously supplied glucosamine contributes to the biosynthesis of the cartilage extracellular matrix.

Furthermore, this tracer aids in understanding the anti-inflammatory mechanisms of glucosamine. The compound's influence on inflammatory signaling pathways, such as those mediated by Nuclear Factor-κB (NF-κB), can be explored by tracing its metabolic impact on cells under inflammatory stimuli. nih.gov

Persistent Research Challenges and Methodological Refinements

Despite its power, the use of this compound is not without its challenges. A primary difficulty is the metabolic complexity of living systems. Once administered, glucosamine can enter various intersecting pathways, including glycolysis after conversion and deamination. Distinguishing the specific fate of the ¹³C label and avoiding signal dilution requires sophisticated experimental design and analytical precision. nih.gov Translating findings from in vitro cell culture models to in vivo systems adds another layer of complexity, due to factors like bioavailability, tissue-specific uptake, and systemic clearance. nih.govnih.gov

Methodological refinements are continuously being developed to overcome these hurdles:

High-Resolution Mass Spectrometry: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and specific detection of labeled metabolites and their downstream products. This enables precise isotopologue analysis, which can quantify the contribution of the tracer to different pathways. nih.govnih.gov

Advanced NMR Spectroscopy: While 1D NMR can detect the presence of the ¹³C label, 2D NMR techniques (e.g., ¹H-¹³C HSQC) provide much greater detail on the specific location of the label within larger molecules. This is critical for confirming metabolic conversions and identifying novel metabolites. nih.govrsc.org

Metabolic Flux Analysis (MFA): The data generated from ¹³C tracing experiments are increasingly integrated into computational models. nih.gov MFA uses these data to calculate the rates (fluxes) of reactions throughout a metabolic network, providing a quantitative and systems-level understanding of cellular metabolism. nih.govmedchemexpress.com

Table 2: Illustrative Research Applications of ¹³C-Labeled Glucosamine
Research AreaAnalytical Technique(s)Key Biochemical Question Addressed
Hexosamine Biosynthesis LC-MS/MS, NMRWhat is the flux of glucosamine into the UDP-GlcNAc pool for glycosylation? nih.govnih.gov
Cartilage Metabolism Mass SpectrometryAre exogenous glucosamine carbons incorporated into new glycosaminoglycans? nih.gov
Immunology & Inflammation LC-MS/MSHow does glucosamine metabolism change in immune cells upon activation? nih.govnih.gov
Cancer Metabolism NMR, Mass SpectrometryHow does glucosamine interfere with the altered glucose metabolism of cancer cells? researchgate.net
Gluconeogenesis ¹³C NMRHow does glucosamine-derived carbon contribute to central carbon metabolism? nih.gov

Broader Implications for Fundamental and Applied Biochemical Sciences

The insights gained from using this compound extend beyond its immediate applications. For fundamental science , it serves as a tool to explore the intricate connections between nutrient sensing, metabolic programming, and cellular function. The HBP, which this tracer specifically targets, is now recognized as a critical hub that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to regulate cell growth and survival. researchgate.net Studies using such tracers are fundamental to building a complete picture of cellular homeostasis.

In the realm of applied biochemical sciences , the implications are significant. In pharmacology, definitively tracing the metabolic fate of glucosamine in target tissues like cartilage can help settle long-standing debates about its efficacy in osteoarthritis and guide the development of more potent derivatives. nih.govacs.org As metabolic alterations are a hallmark of numerous diseases, including cancer and cardiovascular conditions, understanding how a molecule like glucosamine perturbs these networks can uncover new therapeutic strategies. nih.gov For instance, elucidating its impact on the unique metabolism of cancer cells or its role in modulating immune cell function opens new avenues for drug discovery and personalized medicine. nih.govnih.gov

Q & A

Q. How is D-Glucosamine-1,2-13C2 Hydrochloride synthesized and characterized for isotopic purity?

The synthesis involves introducing carbon-13 isotopes at positions 1 and 2 of the glucosamine backbone using ¹³C-enriched precursors (e.g., ¹³C-labeled glucose or acetate). Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for verifying isotopic incorporation and purity (>98% isotopic enrichment). Nuclear magnetic resonance (NMR) spectroscopy further confirms structural integrity and site-specific labeling .

Methodological Tip : Validate synthesis batches with orthogonal methods (e.g., high-resolution MS and ¹³C-NMR) to ensure isotopic fidelity and rule out cross-contamination .

Q. What are the optimal conditions for solubilizing this compound in cell culture media?

The hydrochloride salt form enhances solubility in aqueous solutions. For cell-based studies:

  • Dissolve in sterile water or phosphate-buffered saline (pH 7.4) at 37°C.
  • Avoid organic solvents (e.g., DMSO) unless necessary, as they may interfere with metabolic assays.
  • Pre-warm media to 37°C to prevent precipitation .

Advanced Research Questions

Q. What methodological considerations are essential when designing metabolic flux studies using this compound?

  • Tracer Design : Use pulse-chase experiments to track incorporation into glycosaminoglycans (GAGs) or hexosamine biosynthesis pathway intermediates.
  • Analytical Workflow : Pair LC-MS/MS with isotopomer distribution analysis (IDA) to quantify ¹³C enrichment in UDP-N-acetylglucosamine (UDP-GlcNAc) and downstream metabolites.
  • Controls : Include unlabeled glucosamine controls to account for natural isotope abundance and validate tracer specificity .

Example Workflow :

StepMethodPurpose
1. Tracer AdministrationIncubate cells with 1–5 mM ¹³C2-glucosamineIntroduce labeled substrate
2. Metabolite ExtractionMethanol:water (80:20) extractionQuench metabolism, extract metabolites
3. LC-MS/MS AnalysisHILIC chromatography + MRM modeQuantify ¹³C-labeled UDP-GlcNAc

Q. How can researchers address discrepancies in isotopic enrichment data when using this compound?

Discrepancies may arise from:

  • Isotopic Dilution : Natural abundance ¹²C in media components. Mitigate by using serum-free media during tracer experiments.
  • Cross-Contamination : Validate synthesis batches via ¹³C-NMR to ensure no positional scrambling .
  • Analytical Variability : Use internal standards (e.g., ¹⁵N-labeled glucosamine) for MS normalization .

Q. How does the use of this compound enhance NMR-based structural analysis of glycosaminoglycans?

The ¹³C labels at positions 1 and 2 improve signal-to-noise ratios in heteronuclear single quantum coherence (HSQC) NMR, enabling precise tracking of:

  • Anomeric Carbon Dynamics : Position 1 (C1) in glycosidic bond formation.
  • Amino Sugar Modifications : Position 2 (C2) in N-acetylation or sulfation patterns .

Q. What are the challenges in ensuring isotopic stability of this compound during long-term experiments?

  • Storage : Store lyophilized powder at -80°C to prevent hydrolytic degradation.
  • In-Use Stability : Prepare fresh solutions for each experiment; avoid repeated freeze-thaw cycles.
  • Validation : Periodically re-analyze stored samples via LC-MS to confirm isotopic integrity .

Key Applications Table

ApplicationMethodologyKey Insight
Metabolic Flux AnalysisLC-MS/MS + IDAQuantifies ¹³C incorporation into UDP-GlcNAc for hexosamine pathway activity
Glycosaminoglycan Synthesis Tracking¹³C-NMR + HSQCResolves C1/C2 labeling in chondroitin sulfate chains
Insulin Resistance StudiesIsotopic tracing in hepatocytesLinks glucosamine metabolism to O-GlcNAc modification of insulin signaling proteins

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.